molecular formula C9H6FN B1369514 5-Fluoroisoquinoline CAS No. 394-66-1

5-Fluoroisoquinoline

Cat. No. B1369514
CAS RN: 394-66-1
M. Wt: 147.15 g/mol
InChI Key: YZPWGDDACXZRFI-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline is a heterocyclic organic compound with the molecular formula C9H6FN . It has a molecular weight of 147.15 . It is an off-white solid .


Synthesis Analysis

Fluorinated isoquinolines have been synthesized using various methods . One method involves the reaction of a 2-alkynylbenzoaldoxime and an isocyanide with a AgOTf/Bi(OTf)3 catalyst . This triggers sequential rearrangements by the addition of the isocyanide to the 1-position of the intermediary isoquinoline N-oxide .


Molecular Structure Analysis

The InChI code for 5-Fluoroisoquinoline is 1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H . The InChI key is YZPWGDDACXZRFI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . They have been synthesized using modern synthetic methodologies that have greatly developed over the last decade . These approaches include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Physical And Chemical Properties Analysis

5-Fluoroisoquinoline is an off-white solid . The melting point is 38-39°C .

Scientific Research Applications

1. Neuroimaging and Neurological Research

5-Fluoroisoquinoline derivatives, such as Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), have been developed as potent and selective positron emission tomography (PET) radiopharmaceuticals. These compounds are used for detecting human neurofibrillary tangles, which are aggregates of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's. The development of [18 F]MK-6240 and its validation for human PET studies highlight its potential in neuroimaging and the study of neurodegenerative diseases (Collier et al., 2017).

2. Anticancer Research

Several 5-fluoroisoquinoline derivatives have been investigated for their anticancer properties. For instance, the novel 5-HT5A receptor antagonist ASP5736, a derivative of 5-fluoroisoquinoline, has shown potential in ameliorating positive symptoms and cognitive impairment in animal models of schizophrenia, suggesting its therapeutic potential in cancer treatment by either mono-therapy or co-administered with commercially available antipsychotics (Yamazaki et al., 2014). Furthermore, 3-arylisoquinolinones, which are related to 5-fluoroisoquinoline, have shown substantial cytotoxicity in various cancer cell lines, indicating their potential in cancer therapy (Elhemely et al., 2022).

3. Antibacterial Research

Fluoroquinolones, which include derivatives of 5-fluoroisoquinoline, are a major class of antibacterial agents. A study on 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, a compound related to 5-fluoroisoquinoline, has shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming some existing antibacterial agents (Kuramoto et al., 2003).

Safety And Hazards

The safety information for 5-Fluoroisoquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluorinated isoquinolines, including 5-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics and potential applications . They are important components of pharmaceuticals and materials . As such, they are likely to continue to be a focus of research and development in the future .

properties

IUPAC Name

5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPWGDDACXZRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608052
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroisoquinoline

CAS RN

394-66-1
Record name 5-Fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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